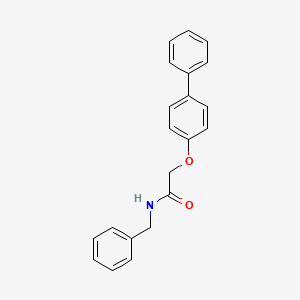![molecular formula C19H24N2O3S B5504137 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the creation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. These compounds are evaluated for their biological activity as opioid kappa agonists. Variations in the N-acyl, N-alkyl, and amino functions are explored, with some compounds exhibiting potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991). Another approach involves the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituents of 1,3,4-thiadiazole, exhibiting antifungal and insecticidal activities (Zhou Bing-se, 2013).
Molecular Structure Analysis
The molecular structure of related compounds is studied using methods like X-ray crystallographic analysis. For instance, the structure of substituted 5-arylcarbamoyl-3-cyano-6-methylpyridine-2(1H)-thiones has been explored, providing insights into the spatial arrangement of atoms within these molecules (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
Chemical reactions of similar compounds involve interactions like the synthesis of several new pyridines and thieno[2,3-b]pyridines derivatives through reactions of styrylthienyl ketone and styryl furyl ketone with thiocyanoacetamide (Attaby, 1998).
Physical Properties Analysis
The physical properties of related compounds are essential for understanding their behavior in different environments. For example, the study of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones explores the structure and potential applications in pharmacy (Rubtsova et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are investigated to understand the behavior of these compounds under various conditions. For instance, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and other derivatives provide insights into their potential applications (Altalbawy, 2013).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study by Altalbawy (2013) focused on the synthesis and antimicrobial evaluation of novel compounds, including derivatives related to the chemical structure . The research demonstrated the potential of these compounds in antimicrobial applications, highlighting their relevance in the development of new antimicrobial agents (Altalbawy, 2013).
Heterocyclic Synthesis
Elgemeie et al. (1988) and Dyachenko & Chernega (2006) explored the role of α,β-unsaturated nitriles in heterocyclic synthesis, creating novel pyridines and thieno[2,3-b]pyridine derivatives. These studies provide insights into the versatility of such compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and chemical industries (Elgemeie et al., 1988), (Dyachenko & Chernega, 2006).
Analgesic Activity
Krivokolysko et al. (2021) investigated the analgesic activity of new hybrid molecules containing 2-furyl and partially saturated pyridine fragments. Their findings indicate significant potential for such compounds in developing new analgesics, with some showing superior effects to reference drugs (Krivokolysko et al., 2021).
Gastroprotective Activity
Research by Sekine et al. (1998) on N-phenoxypropylacetamide derivatives with a thioether function revealed compounds with potent gastroprotective activity. This suggests the potential of related chemical structures in treating or preventing ulcers and other gastric conditions (Sekine et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(4-thiophen-2-ylbutanoyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-8-9-18(24-13)16-11-21(12-17(16)20-14(2)22)19(23)7-3-5-15-6-4-10-25-15/h4,6,8-10,16-17H,3,5,7,11-12H2,1-2H3,(H,20,22)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONHQZFRMYJQBH-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)CCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)
![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)
![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)